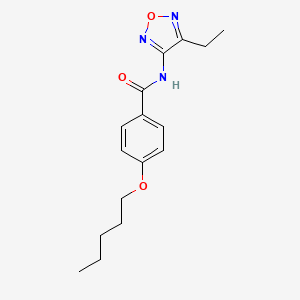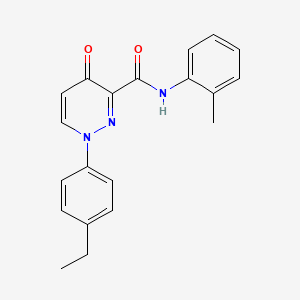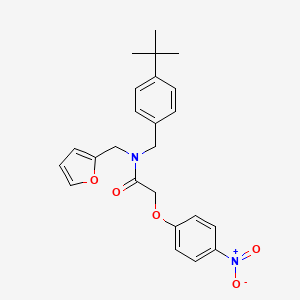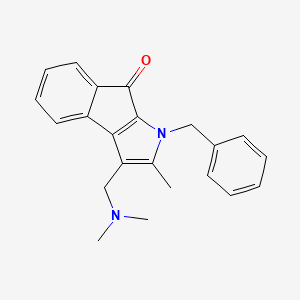
Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- is a complex organic compound that belongs to the class of indeno-pyrrolones This compound is characterized by its unique structure, which includes an indeno-pyrrolone core with various substituents such as dimethylamino, methyl, and phenylmethyl groups
Méthodes De Préparation
The synthesis of indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions. For instance, 9H‐Pyrrolo[1,2‐a]indol‐9‐ones and isomeric indeno[2,1‐b]pyrrol‐8‐ones can be obtained in moderate to good yields by subjecting 2‐bromophenyl N‐tosyl‐2‐pyrrolyl ketones to different palladium catalysts . The reaction conditions typically involve the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.
Analyse Des Réactions Chimiques
Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
The compound indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities. In industry, it could be utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in pharmacological studies, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- can be compared with other similar compounds, such as dimethyl({1,2,6-trimethyl-1H,3aH,3bH,4H,5H,6H,7H,7aH,8H,8aH-indeno[2,1-b]pyrrol-8-yl})silyl](methyl)amine These compounds share a similar indeno-pyrrolone core but differ in their substituents, which can significantly impact their chemical properties and applications
Propriétés
Numéro CAS |
126581-73-5 |
|---|---|
Formule moléculaire |
C22H22N2O |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-benzyl-1-[(dimethylamino)methyl]-2-methylindeno[2,1-b]pyrrol-4-one |
InChI |
InChI=1S/C22H22N2O/c1-15-19(14-23(2)3)20-17-11-7-8-12-18(17)22(25)21(20)24(15)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |
Clé InChI |
GMSJLIWEQRALHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1CC3=CC=CC=C3)C(=O)C4=CC=CC=C42)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


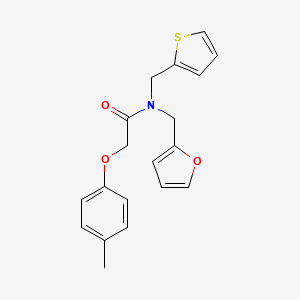
![3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B11392758.png)
![ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11392761.png)
![10-(4-fluorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11392763.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11392766.png)
![methyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392769.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B11392779.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11392782.png)
![4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole](/img/structure/B11392791.png)
![4,8,9-trimethyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B11392800.png)
![{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11392801.png)
